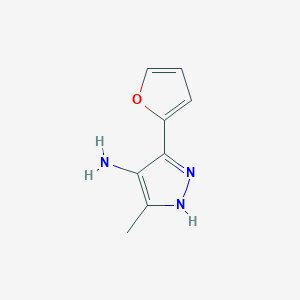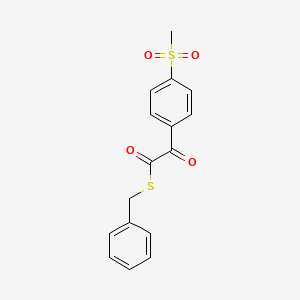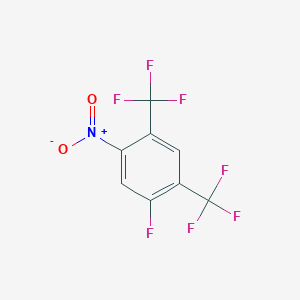
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound that contains both furan and pyrazole rings These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine typically involves the condensation of furan derivatives with pyrazole precursors. One common method involves the reaction of 2-furylhydrazine with 3-methyl-2-butanone under acidic conditions to form the desired pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and oxygenated pyrazole compounds.
Scientific Research Applications
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases or interact with DNA.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of survival pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)pyrazole: Similar structure but lacks the methyl group, which may affect its biological activity.
5-Methyl-1H-pyrazol-4-amine: Lacks the furan ring, which may reduce its overall biological activity.
2-Furylhydrazine: Contains the furan ring but lacks the pyrazole structure, leading to different chemical properties.
Uniqueness
3-(Furan-2-yl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both furan and pyrazole rings, which contribute to its diverse chemical reactivity and biological activities. The combination of these two heterocyclic systems in a single molecule enhances its potential for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-methyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-7(9)8(11-10-5)6-3-2-4-12-6/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
UGAHIYFQLRTMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)

![2-(Difluoromethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12870631.png)

![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)


![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)

![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)

![3-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12870693.png)
